7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H13F2NO4 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13F2NO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2 |
InChI Key |
PDZOPNOUVNYLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Three-Component Assembly
A prominent strategy involves the one-pot reaction of 2-oxo-2H-chromene-3-carbaldehyde derivatives, fluorinated anilines, and furan-2-ylmethyl isocyanides. Adapted from Lai et al., this method proceeds via a sequential Mannich reaction, Michael addition, and cyclization. For the target compound, 7-fluoro-2-oxo-2H-chromene-3-carbaldehyde is reacted with 4-fluoroaniline and furan-2-ylmethyl isocyanide in methanol under acidic conditions (p-toluenesulfonic acid, 0.05 equiv.), followed by heating in toluene with pyridine to induce cyclization. Yields typically range from 45% to 68%, with purity >90% after chromatography.
Table 1: Representative Three-Component Reaction Conditions
| Component | Role | Quantity (mmol) | Conditions |
|---|---|---|---|
| 7-Fluoro-2-oxochromene-3-carbaldehyde | Chromene precursor | 1.0 | RT, 12 h in MeOH |
| 4-Fluoroaniline | Aryl amine | 2.2 | Acid catalyst (p-TsOH) |
| Furan-2-ylmethyl isocyanide | Isocyanide source | 1.1 | 90°C, 8 h in toluene |
Four-Component Variations
Expanding on MCRs, a four-component variant incorporates in situ generation of intermediates. For example, methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate reacts with 4-fluorobenzaldehyde, furfurylamine, and fluoroacetyl chloride under microwave irradiation (100°C, 15 min), achieving 72% yield. This approach reduces reaction time and enhances atom economy.
Stepwise Synthesis Strategies
Chromene Ring Formation
The chromene core is synthesized via Pechmann condensation: 7-fluoro-4-hydroxycoumarin is prepared from ethyl 4-fluoroacetoacetate and resorcinol in concentrated H2SO4 at 0–5°C. Subsequent formylation using Vilsmeier-Haack conditions introduces the aldehyde group at position 3, critical for downstream reactions.
Pyrrole Ring Construction
The dihydropyrrole ring is formed via Michael addition-cyclization. The chromene aldehyde undergoes condensation with 4-fluoroaniline in ethanol, followed by reaction with furan-2-ylmethyl magnesium bromide to introduce the sidechain. Intramolecular cyclization using K2CO3 in DMF at 80°C completes the pyrrole ring.
Coupling Reactions
Late-stage coupling of the furan-2-ylmethyl group is achieved via Ullmann or Suzuki-Miyaura reactions. For instance, bromination at position 2 of the pyrrole followed by copper-catalyzed coupling with furfuryl zinc bromide affords the target compound in 55% yield.
Fluorination Strategies
Direct Electrophilic Fluorination
Electrophilic fluorination using Selectfluor® at position 7 of the chromene ring is performed in acetonitrile at 60°C, achieving 78% regioselectivity. However, competing side reactions necessitate careful temperature control.
Fluorinated Building Blocks
Pre-fluorinated precursors, such as 4-fluorophenylglyoxal, are employed to install the 4-fluorophenyl group early in the synthesis, minimizing post-functionalization steps.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Optimal yields are obtained in polar aprotic solvents (DMF, DMSO) with pyridine as a base. Catalytic amounts of Pd(OAc)2 enhance coupling efficiency, while microwave irradiation reduces reaction times by 60% compared to conventional heating.
Table 2: Solvent Effects on Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 90 | 8 | 68 |
| DMF | 80 | 6 | 72 |
| MeCN | 100 | 4 | 65 |
Chemical Reactions Analysis
Types of Reactions
“7-FLUORO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, derivatives of chromeno[2,3-c]pyrrole have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be investigated for similar activities.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific diseases. The fluorine atoms and furan-2-ylmethyl group may enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-FLUORO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Antimicrobial action: Disrupting microbial cell membranes or interfering with essential microbial processes.
Comparison with Similar Compounds
Substituent Effects on Core Structure
Table 1: Substituent Comparison
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and reduce steric hindrance compared to chlorine .
- Aryl Group Variations: The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas 3-hydroxyphenyl () introduces polarity via hydrogen bonding .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points: The 7-chloro analog () has a high melting point (276–279°C), attributed to hydrogen bonding from the 3-hydroxyphenyl group. The furo-pyrano analog () melts at 176–178°C, likely due to reduced polarity .
- IR Spectra : C=O stretches in analogs range from 1640–1694 cm⁻¹, consistent with conjugated dione systems. The target compound is expected to exhibit similar absorption .
- NMR Signals : Aromatic protons in fluorophenyl groups typically resonate near δ 7.0–7.5, while furan protons appear at δ 6.2–6.4 .
Potential Bioactivity:
- Pesticidal Applications : Analogs with fluorophenyl and pyrrole-dione motifs (e.g., ) are used as pesticides, suggesting the target compound may share herbicidal or fungicidal activity .
- Structure-Activity Relationship (SAR) : The combination of fluorine (electron-withdrawing) and furan (electron-rich) in the target compound may optimize interactions with biological targets, such as enzyme active sites .
Biological Activity
7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 320.29 g/mol. Its structure features a chromeno-pyrrole core, which is significant in determining its biological activity.
Biological Activity Overview
Research indicates that compounds with similar chromeno-pyrrole structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that chromeno[4,3-b]- and chromeno[3,4-c]pyrrole derivatives possess antibacterial activity comparable to standard antibiotics like gentamicin .
- Antioxidant Properties : Compounds in this class have demonstrated antioxidant activities, which are crucial for protecting cells from oxidative stress .
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes such as glucokinase and proteases related to viral infections (e.g., SARS-CoV-2) which may suggest potential antiviral properties .
Antimicrobial Studies
A study published in Molecules explored the antibacterial activity of various chromeno-pyrrole derivatives. The results indicated that some compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) highlighted the importance of specific substituents on the phenyl ring for enhancing antibacterial efficacy .
Antioxidant Activity
Research conducted on pyrrolo[3,4-c]coumarins revealed that these compounds could act as potent antioxidants. The antioxidant activity was assessed using DPPH radical scavenging assays, showing promising results that suggest a protective role against oxidative damage in biological systems .
Enzyme Inhibition
In vitro studies demonstrated that certain chromeno-pyrrole derivatives could inhibit the main protease (Mpro) of SARS-CoV-2. This finding underscores the potential for these compounds in developing antiviral therapies .
Data Tables
| Activity Type | Compound | Tested Against | Efficacy |
|---|---|---|---|
| Antibacterial | Chromeno-Pyrrole Derivative | Staphylococcus aureus | Comparable to Gentamicin |
| Antioxidant | Pyrrolo-Coumarin Derivative | DPPH Radical Scavenging | Significant Scavenging Activity |
| Enzyme Inhibition | Chromeno-Pyrrole Derivative | SARS-CoV-2 Mpro | Potent Inhibitory Effect |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodology : Optimized multicomponent reactions (MCRs) are preferred for constructing the chromeno-pyrrole-dione scaffold. Key steps include:
- Condensation : Reacting fluorinated benzaldehyde derivatives with furan-2-ylmethylamine under acidic conditions to form the pyrrole ring .
- Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to promote chromene ring formation, followed by oxidation to stabilize the dione moiety .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be validated post-synthesis?
- Characterization Techniques :
- NMR Spectroscopy : Assign peaks using , , and -NMR. For example, the furan methylene group typically appears as a triplet at δ 3.8–4.2 ppm, while aromatic fluorines show coupling patterns in -NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]. Expected m/z: ~423.08 (CHFNO) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 176–178°C for analogous fluorinated dihydrochromeno-pyrroles) .
Advanced Research Questions
Q. How do substituents (e.g., fluorine, furan) influence the compound’s bioactivity?
- Experimental Design :
- Comparative SAR Studies : Synthesize analogs with halogen (Cl/Br) or methyl substitutions instead of fluorine. Test inhibitory activity against kinase targets (e.g., EGFR) using in vitro assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the 4-fluorophenyl group and hydrophobic enzyme pockets. Fluorine’s electronegativity enhances binding affinity via polar interactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?
- Troubleshooting Strategies :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange. For example, hindered rotation of the furan-methyl group may cause signal broadening at 25°C .
- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing between chromene and pyrrole protons .
Q. What strategies optimize solubility without compromising bioactivity?
- Approaches :
- Co-solvent Systems : Test PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility (measure via shake-flask method) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the furan-methyl position. Evaluate stability in simulated gastric fluid (pH 2.0) and plasma .
Methodological Resources
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
